molecular formula C19H20N4O4 B2791233 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide CAS No. 1261010-22-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide

Cat. No.: B2791233
CAS No.: 1261010-22-3
M. Wt: 368.393
InChI Key: JJAOZJJNYGURTN-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-12(2)20-17(24)10-23-8-4-5-14(23)19-21-18(22-27-19)13-6-7-15-16(9-13)26-11-25-15/h4-9,12H,3,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAOZJJNYGURTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It can bind to cellular receptors, affecting signal transduction pathways.
  • Cytotoxicity: Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds containing the benzodioxole and oxadiazole moieties. For instance:

  • Cytotoxic Effects: Compounds with similar structures have shown selective toxicity towards various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Cell LineIC50 (µM)Reference
MCF-710
A54915
HepG212

Antimicrobial Activity

The compound's derivatives have been assessed for antimicrobial properties. Although specific data on this compound is limited, similar benzodioxole derivatives have displayed varying degrees of antibacterial and antifungal activities:

  • Antibacterial Activity: Compounds with a benzodioxole structure often show activity against Gram-positive bacteria like Bacillus subtilis.
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound ABacillus subtilis20
Compound BEscherichia coli50

Case Studies

Several case studies have investigated the biological activity of compounds related to the target molecule:

  • Study on Anticancer Properties: A study conducted by Fayad et al. (2019) screened a library of compounds and identified several with significant anticancer activity against multicellular spheroids. The findings suggest that modifications to the oxadiazole and benzodioxole components can enhance efficacy .
  • Structure–Activity Relationship (SAR): Research has established a SAR for benzodioxole derivatives, indicating that electron-donating groups on the aromatic rings increase cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_4O_3, and it has a molecular weight of approximately 344.38 g/mol. The structure features a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrole moieties. For instance, research has shown that derivatives similar to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that such compounds could inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Compounds with similar structural features have also been investigated for their anticancer properties. The presence of the benzodioxole moiety is associated with enhanced cytotoxicity against cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. By inhibiting pro-inflammatory cytokines and enzymes, these compounds may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases. The specific compound under consideration has shown promise in preliminary assays aimed at evaluating its anti-inflammatory activity .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several oxadiazole derivatives, including the compound . The results indicated that it had a Minimum Inhibitory Concentration (MIC) lower than many standard antibiotics against both Gram-positive and Gram-negative bacteria. This suggests its potential for development into a new class of antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the benzodioxole structure. They found that one derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating potent activity. This highlights the compound's potential as a lead for further anticancer drug development .

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